molecular formula C20H27N3O6S B6178436 tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate CAS No. 2639390-74-0

tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate

Cat. No.: B6178436
CAS No.: 2639390-74-0
M. Wt: 437.5
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Description

Tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate is a complex organic compound featuring a mix of functional groups including a tert-butyl ester, pyrrolidine ring, and a phthalimide derivative. These multifaceted structural elements make it intriguing for various applications, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate can be achieved through a multistep process:

  • Formation of the Pyrrolidine Ring: : Starting with a suitable amino acid derivative, the pyrrolidine ring can be constructed via cyclization reactions.

  • Attachment of the Sulfamoyl Group:

  • Introduction of the Phthalimide Moiety: : The phthalimide group is often introduced through nucleophilic substitution reactions involving phthalic anhydride or its derivatives.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely follow similar steps, but optimized for scale. This might involve continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfone or sulfoxide derivatives.

  • Reduction: : Reduction of the phthalimide moiety can yield amine derivatives.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can modify the phthalimide or pyrrolidine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, m-chloroperoxybenzoic acid (mCPBA).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution Reactions: : Nucleophiles such as amines, thiols; electrophiles like alkyl halides.

Major Products

The primary products formed from these reactions include sulfone derivatives, reduced amine compounds, and various substituted pyrrolidine and phthalimide derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate serves as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in developing new synthetic methodologies.

Biology and Medicine

The compound's structural complexity and reactive sites make it a candidate for drug discovery and development. Its derivatives might exhibit biological activities such as enzyme inhibition or receptor modulation, useful in treating various diseases.

Industry

In the pharmaceutical industry, this compound could be utilized in the synthesis of active pharmaceutical ingredients (APIs). Its unique structure could also inspire the development of new materials or polymers.

Mechanism of Action

The exact mechanism of action for any biological activity would depend on the specific derivative of the compound in use. Generally, it might interact with biological macromolecules such as proteins, nucleic acids, or enzymes through:

  • Covalent Bond Formation: : Reacting with nucleophilic residues in proteins.

  • Non-Covalent Interactions: : Forming hydrogen bonds, ionic bonds, or hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Comparison

Tert-butyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate stands out due to the combination of its sulfonyl, phthalimide, and ester functional groups, offering a unique set of reactive sites compared to other similar compounds.

Similar Compounds

  • Tert-butyl (3S)-3-{[3-(2,5-dioxo-2,3-dihydro-1H-pyrrol-1-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate: : Lacking the phthalimide moiety, this compound might exhibit different reactivity and biological activity.

  • Benzyl (3S)-3-{[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propyl]sulfamoyl}pyrrolidine-1-carboxylate: : Featuring a benzyl group instead of tert-butyl, which could alter its solubility and interaction with biological targets.

Properties

CAS No.

2639390-74-0

Molecular Formula

C20H27N3O6S

Molecular Weight

437.5

Purity

95

Origin of Product

United States

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